Propylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210913. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

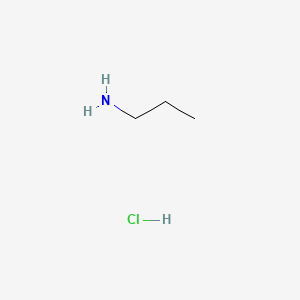

Structure

3D Structure of Parent

Properties

IUPAC Name |

propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNUOAIJIQGACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060301 | |

| Record name | Propylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-53-6 | |

| Record name | Propylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYLAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1Z6OVY2HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propylamine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Core Physical and Chemical Properties, Experimental Protocols, and Synthetic Pathways

Propylamine (B44156) hydrochloride (C₃H₉N·HCl), also known as propan-1-aminium (B13829293) chloride, is a primary amine salt that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility as a precursor for various active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physicochemical properties for researchers, scientists, and drug development professionals.[1] This technical guide provides a detailed overview of propylamine hydrochloride's core characteristics, complete with experimental protocols and logical diagrams to facilitate its application in a laboratory setting.

Core Physical and Chemical Properties

This compound is a white to almost white crystalline powder that is hygroscopic in nature.[2] It is the salt formed from the reaction of the weak base propylamine and the strong acid hydrochloric acid.[2][3] This salt form enhances its stability and water solubility compared to its free base counterpart.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀ClN | [4] |

| Molecular Weight | 95.57 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 160-166 °C | [3][5] |

| Boiling Point | Not applicable (decomposes) | - |

| Density (estimate) | ~0.93 g/cm³ | [2] |

| Solubility in Water | Highly soluble | [2] |

| pKa of Propylammonium ion (CH₃CH₂CH₂NH₃⁺) | ~10.7 | Calculated from pKb of propylamine |

| pH of Aqueous Solution (50 g/L) | 4.5 - 6.5 | [6] |

Chemical Reactivity and Stability

Acid-Base Chemistry: As the salt of a weak base and a strong acid, this compound in an aqueous solution establishes an equilibrium, with the propylammonium cation acting as a weak acid. The relevant equilibrium is:

CH₃CH₂CH₂NH₃⁺ + H₂O ⇌ CH₃CH₂CH₂NH₂ + H₃O⁺

The pKa of the propylammonium ion is approximately 10.7. This indicates that in neutral or acidic solutions, the protonated form (propylammonium) is predominant.

Reaction with Bases: this compound reacts with strong bases, such as sodium hydroxide (B78521) (NaOH), to neutralize the hydrochloride and liberate the free base, propylamine.[7] This reaction is fundamental for synthetic applications where the nucleophilic free amine is required.[8]

CH₃CH₂CH₂NH₃⁺Cl⁻ + NaOH → CH₃CH₂CH₂NH₂ + NaCl + H₂O

Reaction with Oxidizing Agents: this compound can react with strong oxidizing agents.[1][9] The nature of the products will depend on the specific oxidizing agent and reaction conditions, but can include oxidation of the amine to various nitrogen-containing functional groups.[10]

Stability and Storage: this compound is a hygroscopic solid and should be stored in a tightly closed container in a cool, dry, and well-ventilated place to prevent moisture absorption.[1] It is incompatible with strong oxidizing agents.[1]

Spectroscopic Profile

The spectroscopic data for this compound is crucial for its identification and characterization. The key features are derived from the propylammonium cation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show four distinct signals corresponding to the protons of the methyl (CH₃), the two methylene (B1212753) (CH₂), and the ammonium (B1175870) (NH₃⁺) groups.[11] The chemical shifts are influenced by the electron-withdrawing effect of the protonated amino group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display three signals, one for each of the three non-equivalent carbon atoms in the propyl chain.[12] The carbon attached to the nitrogen will be the most deshielded.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of this compound will show characteristic absorption bands for N-H stretching vibrations of the ammonium group (typically a broad band in the range of 3000-2800 cm⁻¹), N-H bending vibrations (around 1600-1500 cm⁻¹), and C-N stretching vibrations.[13] The broadness of the N-H stretch is due to hydrogen bonding.

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of 1-propanol (B7761284) with ammonium chloride at elevated temperature and pressure, often in the presence of a Lewis acid catalyst.[14]

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of this compound.

Melting Point Determination

This protocol describes the determination of the melting point range of a crystalline solid using a digital melting point apparatus.[12][13][15]

Apparatus and Materials:

-

Digital melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Instrument Setup: Place the capillary tube into the sample holder of the digital melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.

-

Accurate Determination: For an accurate measurement, set the starting temperature to about 20 °C below the expected melting point. Set the heating rate to 1-2 °C/min.

-

Observation: Observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.

-

Cooling and Repeat: Allow the apparatus to cool sufficiently before performing a repeat measurement with a fresh sample for accuracy.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the aqueous solubility of this compound using the shake-flask method, which measures the equilibrium solubility.[16][17][18]

Apparatus and Materials:

-

This compound

-

Distilled or deionized water

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of water in a screw-cap vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution as necessary and analyze the concentration of this compound using a pre-calibrated analytical method (e.g., HPLC with a suitable detector).

-

pH Measurement: Measure the pH of the saturated solution.

-

Calculation: The determined concentration represents the aqueous solubility of this compound at the specified temperature.

pKa Determination by Potentiometric Titration

This protocol describes the determination of the pKa of the propylammonium ion by potentiometric titration of an aqueous solution of this compound with a standard base.[19][20][21]

Apparatus and Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Distilled or deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of water in a beaker to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.

-

Initial pH: Record the initial pH of the this compound solution.

-

Titration: Add the NaOH solution in small, known increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Collection: Continue the titration past the equivalence point, where a sharp change in pH occurs.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to obtain a titration curve.

-

Determine the equivalence point (the midpoint of the steep part of the curve).

-

The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the propylammonium ion.

-

Relevance for Drug Development Professionals

The n-propylamino group is a common structural motif in a number of biologically active molecules. The physical and chemical properties of this compound are therefore of significant interest to those involved in drug design and development.

As a Synthetic Building Block: Propylamine is a key intermediate in the synthesis of various APIs.[1][15] For instance, it is used in the production of the local anesthetic prilocaine (B1678100) and the antidiabetic medication chlorpropamide.[1][15] The hydrochloride salt is often the preferred form for storage and handling due to its solid state and stability.

Influence on Pharmacokinetic Properties: The presence of an amino group, such as the propylamino group, can significantly influence a drug's pharmacokinetic properties, including its solubility, lipophilicity, and ability to cross biological membranes.[8][22] The pKa of the amino group is a critical parameter as it determines the charge state of the molecule at physiological pH, which in turn affects its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.[20]

Biological Activity of Alkylamines: Simple alkylamines themselves can exhibit biological activity, including antimicrobial effects.[4][23] The length of the alkyl chain can influence the potency and spectrum of this activity.[23] This provides a basis for the development of new therapeutic agents based on the alkylamine scaffold.

References

- 1. fishersci.com [fishersci.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

- 9. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Selective oxidation of propylamine to propionitrile and propionaldehyde on oxygen-covered gold - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. Propylamine - Wikipedia [en.wikipedia.org]

- 15. personal.tcu.edu [personal.tcu.edu]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. enamine.net [enamine.net]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. frontiersin.org [frontiersin.org]

- 23. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

Propylamine Hydrochloride (CAS 556-53-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Propylamine (B44156) Hydrochloride, a versatile building block in medicinal chemistry and material science, detailing its physicochemical properties, applications in synthesis, and role in the development of bioactive compounds.

Introduction

Propylamine hydrochloride, with the CAS number 556-53-6, is the hydrochloride salt of the primary alkylamine, propylamine. It presents as a white to off-white crystalline solid and is a crucial intermediate in organic synthesis.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where the propylamine motif is a key structural component in a variety of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, key applications in synthesis, and its relevance in drug development, including its association with specific biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 556-53-6 | [1] |

| Molecular Formula | C₃H₁₀ClN | [1] |

| Molecular Weight | 95.57 g/mol | [1] |

| Appearance | White to very slightly beige crystalline powder | [2] |

| Melting Point | 160-162 °C | |

| Density | 0.9337 g/cm³ (estimate) | [5] |

| pH | 4.5–6.5 (50g/l, 25℃) | [5] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Reference(s) |

| Water | 100 mg/mL (clear, colorless) | |

| Chloroform | Soluble (1.5 parts) |

Table 3: Spectroscopic and Chemical Data for this compound

| Data Type | Description | Reference(s) |

| pKa (of propylamine) | 10.71 | [6] |

| ¹H NMR | Spectra available in public databases. | [1] |

| ¹³C NMR | Spectra available in public databases. | [1] |

| IR Spectrum | Spectra available in public databases. | [1] |

Applications in Synthesis and Drug Development

This compound is a versatile building block in organic synthesis, primarily serving as a source of the n-propylamine moiety. This functional group is prevalent in a range of bioactive molecules, including antihistamines and central nervous system agents.

Role in the Synthesis of Antihistamines

Propylamine derivatives are a well-established class of H1 receptor antagonists.[7] A notable example is chlorpheniramine (B86927), a widely used antihistamine. The synthesis of chlorpheniramine involves the introduction of a dimethylaminopropyl side chain, highlighting the importance of the underlying propylamine scaffold in achieving antihistaminic activity.

Application in the Development of CNS-Active Agents

The propylamine structure is also a key component of compounds targeting the central nervous system. For instance, derivatives of propylamine have been investigated as ligands for dopamine (B1211576) and histamine (B1213489) receptors, which are crucial targets in the treatment of various neurological and psychiatric disorders.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an antihistamine, chlorpheniramine, which incorporates a propylamine-derived functional group.

Synthesis of Chlorpheniramine from 2-(4-Chlorophenyl)acetonitrile

This synthesis involves a multi-step process to construct the final drug molecule.

Step 1: Alkylation of 2-(4-Chlorophenyl)acetonitrile with 2-Chloropyridine (B119429)

-

To a solution of sodium amide in liquid ammonia, 2-(4-chlorophenyl)acetonitrile is added.

-

The resulting anion then undergoes nucleophilic substitution with 2-chloropyridine to yield α-(4-chlorophenyl)-α-(2-pyridyl)acetonitrile.

Step 2: Alkylation with 3-(Dimethylamino)propyl Chloride

-

The product from Step 1 is again treated with sodium amide in a suitable solvent like toluene (B28343) to form a carbanion.

-

This is followed by alkylation with 3-(dimethylamino)propyl chloride to introduce the key side chain, affording 4-(4-chlorophenyl)-4-(2-pyridyl)-N,N-dimethylpentan-1-amine-4-carbonitrile.

Step 3: Hydrolysis and Decarboxylation

-

The nitrile group is hydrolyzed under basic conditions (e.g., using potassium hydroxide (B78521) in ethylene (B1197577) glycol) and subsequently decarboxylated by heating to yield chlorpheniramine.

Step 4: Salt Formation

-

The free base is then treated with maleic acid to form the stable and pharmaceutically acceptable maleate (B1232345) salt.

Below is a logical workflow for the synthesis of a propylamine-derived drug candidate.

Role in Biological Signaling Pathways

The therapeutic effects of many propylamine-containing drugs are due to their interaction with specific G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling pathways.

Histamine H3 Receptor Signaling

Derivatives of propylamine have been developed as antagonists and inverse agonists of the histamine H3 receptor.[2] The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. Its signaling cascade is primarily mediated by Gαi/o proteins.

Dopamine D2 Receptor Signaling

Propylamine moieties are also found in ligands targeting dopamine D2 receptors, which are implicated in conditions such as Parkinson's disease and schizophrenia. Similar to the H3 receptor, the D2 receptor is coupled to Gαi/o proteins and its activation leads to the inhibition of adenylyl cyclase.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a well-closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound (CAS 556-53-6) is a fundamental building block for the synthesis of a wide array of compounds, particularly in the pharmaceutical industry. Its simple structure and reactivity make it an invaluable starting material for the creation of complex molecules with diverse biological activities. A thorough understanding of its properties, synthetic applications, and the biological pathways influenced by its derivatives is crucial for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound | C3H10ClN | CID 11165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 556-53-6 CAS MSDS (N-PROPYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. EP0042544A2 - Novel antihistamines, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 4. syrris.jp [syrris.jp]

- 5. N-PROPYLAMINE HYDROCHLORIDE | 556-53-6 [chemicalbook.com]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

Propylamine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental physicochemical properties of propylamine (B44156) hydrochloride, a compound relevant to various research and development applications.

Physicochemical Data Summary

The core quantitative data for propylamine hydrochloride is presented below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃H₁₀ClN | [1][2][3] |

| C₃H₉N·HCl | [4][5] | |

| Molecular Weight | 95.57 g/mol | [1][2][4][5] |

| CAS Number | 556-53-6 | [1][2][4] |

| Melting Point | 160-162 °C | [2][6] |

Formation of this compound

This compound is the salt formed from the reaction of the weak base propylamine with hydrochloric acid. This acid-base reaction involves the protonation of the amino group of propylamine by the hydrogen ion from hydrochloric acid, resulting in the formation of the propylammonium cation and the chloride anion.

Caption: Formation of this compound from its reactants.

Experimental Protocols

While this document does not detail specific experimental uses, a common application mentioned in the literature is its use in studying the liquid chromatographic behavior of certain diuretics[6]. A generalized protocol for such a study would typically involve:

-

Preparation of Mobile Phase: A solution containing this compound, often as a component of a buffer system, is prepared to a specific concentration and pH.

-

Standard and Sample Preparation: Standards of the analytes (e.g., diuretics) and the samples for analysis are dissolved in an appropriate solvent.

-

Chromatographic Separation: The prepared mobile phase is run through a high-performance liquid chromatography (HPLC) system equipped with a suitable column. The standards and samples are then injected into the system.

-

Detection and Quantification: A detector (e.g., UV-Vis) is used to monitor the effluent from the column, and the retention times and peak areas of the analytes are measured for identification and quantification.

The specific concentrations, column type, flow rate, and detector wavelengths would be optimized depending on the specific diuretics being analyzed.

References

An In-depth Technical Guide to the Solubility of Propylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propylamine (B44156) hydrochloride in various organic solvents. Understanding the solubility of this primary amine salt is critical for its application in pharmaceutical synthesis, formulation development, and various chemical processes. This document compiles available solubility data, details experimental methodologies for its determination, and presents a logical workflow for solubility assessment.

Core Principles of Propylamine Hydrochloride Solubility

This compound (CH₃CH₂CH₂NH₃⁺Cl⁻) is the salt of a weak base (propylamine) and a strong acid (hydrochloric acid). Its solubility is governed by its ionic nature and the polarity of the solvent. As an ionic compound, it is generally more soluble in polar solvents that can effectively solvate the propylammonium cation and the chloride anion. The presence of the chloride ion significantly enhances its solubility in polar solvents compared to its free base, propylamine.[1][2] However, it is expected to have limited solubility in non-polar solvents.[1] The solubility of this compound is also dependent on temperature, typically increasing with a rise in temperature.[1]

Data Presentation: Quantitative and Qualitative Solubility

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available quantitative and qualitative data. For context, a table with the solubility of the free base, propylamine, is also provided, though it's important to note that the solubility characteristics of the free base and its hydrochloride salt can differ significantly.

Table 1: Solubility of this compound

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 100 mg/mL | Not Specified | Soluble, clear, colorless solution.[3] |

| Dimethylformamide (DMF) | C₃H₇NO | Highly Soluble | Not Specified | Qualitative data.[2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Highly Soluble | Not Specified | Qualitative data.[2] |

| Alcohol | R-OH | Miscible | Not Specified | General qualitative data. |

Table 2: Solubility of Propylamine (Free Base) and a Representative Short-Chain Amine Hydrochloride

This table is provided for informational purposes to illustrate the general solubility trends of the parent amine and a similar amine salt.

| Compound | Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Propylamine | Ethanol | C₂H₅OH | Very Soluble | Not Specified |

| Acetone | C₃H₆O | Very Soluble | Not Specified | |

| Benzene | C₆H₆ | Soluble | Not Specified | |

| Chloroform | CHCl₃ | Soluble | Not Specified | |

| Carbon Tetrachloride | CCl₄ | Slightly Soluble | Not Specified | |

| Methylamine Hydrochloride | n-Butyl Alcohol | C₄H₉OH | Recrystallization is possible, indicating moderate solubility. | 90-100 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in an organic solvent.

The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a solid in a liquid.[1]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readability ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Thermostatically controlled oven

-

Filtration apparatus (e.g., syringe with a solvent-compatible membrane filter, 0.45 µm)

-

Sealed vials or flasks

-

Pre-weighed evaporation dish or beaker

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically, a sample of the supernatant can be analyzed to check if the concentration has become constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish with the collected filtrate to determine the mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. The temperature should be kept low enough to prevent any degradation of the solute.

-

Once the solvent is fully evaporated, place the dish in a thermostatically controlled oven at a temperature sufficient to remove any residual solvent without decomposing the this compound (e.g., 60-80°C) until a constant mass is achieved.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Calculation: The solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

-

Solubility ( g/100 g solvent):

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility = (Mass of dissolved this compound / Mass of solvent) × 100

-

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that region. It is a faster method compared to the gravimetric approach.

Objective: To determine the solubility of this compound in a UV-transparent organic solvent using UV-Vis spectrophotometry.

Materials:

-

This compound (high purity)

-

Selected UV-transparent organic solvent (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (as described above)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at the desired temperature.

-

-

Sample Collection and Analysis:

-

Follow the same sample collection and filtration procedure as in the gravimetric method (Step 2).

-

Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the measured absorbance and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Mandatory Visualization: Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the experimental determination and analysis of the solubility of a compound like this compound in an organic solvent.

Caption: A logical workflow for the experimental determination of solubility.

References

An In-depth Spectroscopic Analysis of Propylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of propylamine (B44156) hydrochloride. The document details the characteristic spectral features, presents quantitative data in a structured format, and outlines the experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of amine-containing compounds.

Introduction to Spectroscopic Analysis of Propylamine Hydrochloride

This compound (CH₃CH₂CH₂NH₃⁺Cl⁻) is the salt of a primary aliphatic amine. Spectroscopic techniques such as NMR and IR are fundamental for the structural elucidation and characterization of such molecules. ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework, while IR spectroscopy is instrumental in identifying the key functional groups and their vibrational modes. Understanding the spectral signatures of this compound is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications, including pharmaceutical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The presence of the electron-withdrawing ammonium (B1175870) group significantly influences the chemical shifts of the adjacent protons.

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~1.04 | Triplet (t) | ~7.4 | 3H |

| -CH₂- (middle) | ~1.84 | Sextet (or multiplet) | ~7.4 | 2H |

| -CH₂- (adjacent to N) | ~2.99 | Triplet (t) | ~7.6 | 2H |

| -NH₃⁺ | ~8.20 | Broad Singlet (br s) | - | 3H |

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and concentration.

The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The middle methylene protons (-CH₂-) exhibit a more complex splitting pattern, appearing as a sextet (or multiplet) due to coupling with both the methyl and the other methylene protons. The methylene protons adjacent to the positively charged nitrogen (-CH₂-N) are deshielded and thus appear further downfield as a triplet. The protons of the ammonium group (-NH₃⁺) typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three carbon atoms in the propyl chain.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (-CH₃) | ~10.5 |

| C2 (-CH₂-) | ~21.7 |

| C3 (-CH₂-N) | ~40.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent.

The chemical shifts in the ¹³C NMR spectrum are consistent with the structure of this compound. The carbon atom bonded to the nitrogen (C3) is the most deshielded due to the inductive effect of the ammonium group, and therefore resonates at the highest chemical shift.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. The IR spectrum of this compound is characterized by the presence of absorptions corresponding to N-H, C-H, and C-N bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3000-2800 | N-H stretch | Broad and strong absorption due to the ammonium group. |

| ~2960-2850 | C-H stretch | Sharp absorptions corresponding to the alkyl chain. |

| ~1600-1500 | N-H bend | Bending vibrations of the ammonium group. |

| ~1465 | C-H bend | Bending vibrations of the methylene groups. |

| ~1080 | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |

The most prominent feature in the IR spectrum of this compound is the broad and strong absorption band in the 3000-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium cation (R-NH₃⁺). This broadness is a result of hydrogen bonding. The various C-H stretching and bending vibrations of the propyl group are also clearly visible.

Experimental Protocols

The following sections describe the general methodologies for acquiring NMR and IR spectra of solid amine hydrochlorides like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical as it can affect the chemical shifts, particularly of the labile -NH₃⁺ protons.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: Room temperature (unless temperature-dependent studies are required).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16 (can be adjusted based on sample concentration).

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment.

-

Number of scans: 128 or more (as ¹³C has a low natural abundance).

-

Relaxation delay: 2-5 seconds.

-

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (Typical):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum.

Visualizations

The following diagrams illustrate the molecular structure and spectral correlations of this compound.

Caption: Molecular structure of this compound.

Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure.

An In-depth Technical Guide on the Basic Reactivity of Propylamine Hydrochloride with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental reactivity of propylamine (B44156) hydrochloride with carbonyl compounds, such as aldehydes and ketones. It covers the core reaction mechanisms, the critical influence of pH, experimental procedures, and quantitative data to support professionals in research and drug development.

Core Principles of Reactivity

Propylamine hydrochloride is the salt of the primary amine, propylamine. In its hydrochloride form, the nitrogen atom is protonated (CH₃CH₂CH₂NH₃⁺), rendering it non-nucleophilic. For a reaction to occur with an electrophilic carbonyl carbon, the free amine, propylamine (CH₃CH₂CH₂NH₂), must be present. This equilibrium is intrinsically dependent on the pH of the reaction medium.

The fundamental reaction between a primary amine and an aldehyde or ketone is the formation of an imine, also known as a Schiff base. This is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[1][2][3][4]

The overall transformation can be summarized as follows:

R¹(R²)C=O + CH₃CH₂CH₂NH₂ ⇌ R¹(R²)C=NCH₂CH₂CH₃ + H₂O (Ketone/Aldehyde) + (Propylamine) ⇌ (N-propylimine) + (Water)

The Two-Stage Reaction Mechanism

The formation of an imine proceeds through a two-stage mechanism: nucleophilic addition followed by dehydration.[1][3]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the free propylamine attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral, zwitterionic intermediate, which rapidly undergoes a proton transfer to yield a neutral carbinolamine.[1][5]

-

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[1][3][6] The nitrogen's lone pair then assists in the elimination of water, forming a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen by a base (like water or another amine molecule) yields the final imine product and regenerates the acid catalyst.[1][3]

The Critical Role of pH

The rate of imine formation is highly dependent on the pH of the reaction medium, with an optimal range typically between pH 4 and 6.[4][6][7]

-

At Low pH (Highly Acidic): The concentration of the acid catalyst is high, which favors the dehydration step. However, the propylamine, being basic, becomes fully protonated to form the non-nucleophilic propylammonium ion (CH₃CH₂CH₂NH₃⁺). This significantly reduces the concentration of the free amine available for the initial nucleophilic attack, thereby slowing down the overall reaction. The rate-limiting step at low pH is the initial addition of the amine to the carbonyl.[6][8][9]

-

At High pH (Neutral to Basic): The concentration of free propylamine is high, favoring the initial nucleophilic addition. However, there is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate. At neutral or alkaline pH, dehydration becomes the rate-limiting step.[8][9]

Therefore, starting with this compound (an acidic salt) requires careful pH adjustment, often with a buffer, to maintain the delicate balance between having enough free amine for nucleophilic attack and enough acid to catalyze the dehydration step.

Reactivity of Carbonyl Compounds

The structure of the carbonyl compound significantly influences the rate and equilibrium of imine formation.

-

Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones. The carbonyl carbon of an aldehyde is less sterically hindered and more electrophilic due to the presence of only one alkyl group (compared to two in ketones).

-

Electronic Effects: Electron-withdrawing groups on the aromatic ring of an aryl aldehyde or ketone increase the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate. Conversely, electron-donating groups decrease reactivity.

Experimental Protocols

Below is a generalized protocol for the synthesis of N-benzylidenepropan-1-amine from benzaldehyde (B42025) and this compound.

Objective: To synthesize and purify an imine from a primary amine salt and an aldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium hydroxide (B78521) (NaOH) or a suitable non-nucleophilic base

-

Anhydrous solvent (e.g., methanol, ethanol, or toluene)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

-

Neutralization: Dissolve this compound in the chosen anhydrous solvent. Add a stoichiometric equivalent of a base (e.g., NaOH) to neutralize the hydrochloride and generate the free propylamine in situ. The formation of a salt precipitate (e.g., NaCl) may be observed.

-

Reaction: To the solution containing free propylamine, add an equimolar amount of benzaldehyde dropwise while stirring.

-

Water Removal (Optional but Recommended): To drive the equilibrium towards the product, water can be removed. If using toluene, a Dean-Stark apparatus can be employed. Alternatively, a drying agent can be added directly to the reaction mixture.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the carbonyl peak in the IR spectrum.

-

Work-up: Once the reaction is complete, filter off any precipitated salt or drying agent.

-

Purification: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude imine can be purified by vacuum distillation or column chromatography if necessary.

-

Characterization: Confirm the structure and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[10][11]

Quantitative Data

The following tables provide representative data for the reaction of propylamine with various carbonyls and the spectroscopic characterization of a typical product, N-benzylidenepropan-1-amine.

Table 1: Representative Reaction Outcomes for Imine Synthesis

| Carbonyl Compound | Product | Typical Solvent | Typical Yield (%) | Notes |

| Benzaldehyde | N-benzylidenepropan-1-amine | Methanol or Toluene | > 90% | Generally a clean and high-yielding reaction.[5] |

| Cyclohexanone | N-cyclohexylidenepropan-1-amine | Ethanol | ~ 85% | Ketones are slightly less reactive than aldehydes. |

| Acetophenone | N-(1-phenylethylidene)propan-1-amine | Toluene with Dean-Stark | ~ 75% | Steric hindrance from the methyl group reduces yield. |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)propan-1-amine | Ethanol | > 95% | Electron-withdrawing group activates the carbonyl. |

Table 2: Spectroscopic Data for N-benzylidenepropan-1-amine (C₁₀H₁₃N) [12]

| Spectroscopy | Feature | Characteristic Signal |

| FT-IR | C=N Stretch | Strong absorption around 1645 cm⁻¹ |

| C-H (sp²) | ~3060 cm⁻¹ (aromatic) | |

| C-H (sp³) | ~2870-2960 cm⁻¹ (aliphatic) | |

| ¹H NMR (CDCl₃) | Imine Proton (-CH=N-) | Singlet, δ ≈ 8.3 ppm |

| Aromatic Protons | Multiplet, δ ≈ 7.2-7.8 ppm | |

| -N-CH₂ -CH₂-CH₃ | Triplet, δ ≈ 3.6 ppm | |

| -N-CH₂-CH₂ -CH₃ | Sextet, δ ≈ 1.7 ppm | |

| -N-CH₂-CH₂-CH₃ | Triplet, δ ≈ 0.9 ppm | |

| ¹³C NMR (CDCl₃) | Imine Carbon (-C H=N-) | δ ≈ 162 ppm |

| Aromatic Carbons | δ ≈ 128-136 ppm | |

| -N-C H₂-CH₂-CH₃ | δ ≈ 64 ppm | |

| -N-CH₂-C H₂-CH₃ | δ ≈ 24 ppm | |

| -N-CH₂-CH₂-C H₃ | δ ≈ 12 ppm |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Conclusion

The reaction of this compound with carbonyl compounds is a foundational process in organic synthesis, leading to the formation of imines. The reaction's success hinges on the in situ generation of the free propylamine nucleophile and careful control of pH to facilitate both the initial addition and the subsequent acid-catalyzed dehydration. Understanding these core principles, reaction kinetics, and experimental considerations is essential for researchers and scientists in the effective application of this versatile reaction in drug development and chemical synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 3. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]

- 7. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. N-Benzylidenepropylamine | C10H13N | CID 250250 - PubChem [pubchem.ncbi.nlm.nih.gov]

Propylamine Hydrochloride: A Versatile Primary Amine Source for Chemical Synthesis in Research and Drug Development

An In-depth Technical Guide

Propylamine (B44156) hydrochloride serves as a crucial and versatile source of a primary amine in a multitude of chemical syntheses, proving particularly valuable for researchers, scientists, and professionals in the field of drug development. Its utility as a building block is extensive, finding applications in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of its properties, key reactions, and detailed experimental protocols for its application in significant synthetic transformations.

Physicochemical Properties and Handling

Propylamine hydrochloride is the salt of the primary amine propylamine. The hydrochloride form offers improved stability and handling characteristics compared to the free base, which is a volatile and flammable liquid. As a solid, this compound is more convenient to weigh and dispense in a laboratory setting. When the free amine is required for a reaction, it can be readily generated in situ or liberated beforehand by treatment with a suitable base.

Table 1: Physicochemical Properties of Propylamine and this compound

| Property | Propylamine | This compound |

| CAS Number | 107-10-8 | 556-53-6 |

| Molecular Formula | C₃H₉N | C₃H₁₀ClN |

| Molecular Weight | 59.11 g/mol | 95.57 g/mol |

| Appearance | Colorless liquid | White to off-white crystalline solid.[1] |

| Melting Point | -83 °C | 160-162 °C.[1] |

| Boiling Point | 48 °C | Not applicable |

| Solubility | Miscible in water, ethanol, ether | Soluble in water |

Key Synthetic Applications and Experimental Protocols

This compound is a key starting material for introducing a propylamino- functionality into molecules. This is frequently achieved through nucleophilic substitution or addition reactions, such as amide bond formation and reductive amination. These reactions are fundamental in the synthesis of a wide array of biologically active compounds.

Amide Bond Formation

The reaction of a primary amine with a carboxylic acid or its derivative to form an amide bond is a cornerstone of organic synthesis, particularly in the construction of pharmaceutical agents. Propylamine, liberated from its hydrochloride salt, readily participates in these reactions.

A general and efficient method for the direct condensation of carboxylic acids and amines is mediated by titanium tetrachloride (TiCl₄). This method has been shown to be effective for the reaction of propylamine with both aliphatic and aromatic carboxylic acids, affording high yields of the corresponding N-propylamides.[2]

Experimental Protocol: TiCl₄-Mediated Amide Synthesis with Propylamine [2]

-

To a solution of the desired carboxylic acid (1.0 mmol) in pyridine (B92270) (2.0 mL), add a 1.0 M solution of titanium tetrachloride in dichloromethane (B109758) (1.2 mL, 1.2 mmol) at room temperature under an inert atmosphere.

-

Add propylamine (1.2 mmol) to the reaction mixture.

-

Heat the mixture to 85 °C and stir for the time indicated in Table 2.

-

Upon completion, cool the reaction to room temperature and quench with a 1 M aqueous solution of HCl.

-

Extract the aqueous phase with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-propylamide.

Table 2: Synthesis of N-Propylamides via TiCl₄-Mediated Condensation [2]

| Carboxylic Acid | Reaction Time (h) | Yield (%) |

| Benzoic acid | 3 | 95 |

| 4-Methoxybenzoic acid | 3 | 96 |

| 4-Nitrobenzoic acid | 3 | 94 |

| Phenylacetic acid | 3 | 92 |

| Cinnamic acid | 3 | 93 |

| Hexanoic acid | 3 | 91 |

| Cyclohexanecarboxylic acid | 4 | 90 |

Synthesis of Pharmaceutical and Agrochemical Compounds

Propylamine is a key intermediate in the synthesis of several commercially important molecules. The following sections detail its role in the production of the local anesthetic prilocaine (B1678100) and the fungicide prochloraz (B1679089).

Prilocaine is a local anesthetic of the amino amide type. Its synthesis involves the reaction of o-toluidine (B26562) with a protected α-halopropionyl chloride, followed by nucleophilic substitution with propylamine.[3][4]

Experimental Workflow: Synthesis of Prilocaine

Caption: Synthetic workflow for the preparation of Prilocaine.

Experimental Protocol: Synthesis of Prilocaine [3]

Step 1: Synthesis of N-(2-methylphenyl)-2-chloropropanamide

-

To a 2000 mL three-necked flask, add o-toluidine (300 g), potassium carbonate (390 g), and acetone (1500 mL).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add α-chloropropionyl chloride (340 mL) dropwise over 3 hours, maintaining the internal temperature below 30 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into a beaker containing 2000 mL of water to precipitate the solid product.

-

Filter the solid and wash with water (4 x 100 mL).

-

Dry the solid at 60 °C to yield the intermediate, N-(2-methylphenyl)-2-chloropropanamide (yield: 88.4%).

Step 2: Synthesis of Prilocaine

-

In a three-necked flask, combine the intermediate from Step 1 (120 g), potassium carbonate (80 g), and acetone (400 mL).

-

Add n-propylamine (10 mL) dropwise.

-

Heat the mixture to 70 °C and reflux for 14 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and cool to induce crystallization, affording prilocaine.

Prochloraz is a broad-spectrum fungicide. Its synthesis involves the reaction of N-[2-(2,4,6-trichlorophenoxy)ethyl]amine with a carbonylating agent, followed by reaction with imidazole. The key intermediate, N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine, is synthesized using propylamine.[5][6]

Experimental Workflow: Synthesis of a Prochloraz Intermediate

Caption: Synthetic workflow for a key intermediate of Prochloraz.

Experimental Protocol: Synthesis of N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine [5]

-

A mixture of 2,4,6-trichlorophenol (197.5 g), 1,2-dibromoethane (107.8 mL), and water (500 mL) is stirred under reflux while a solution of sodium hydroxide (B78521) (63 mL of 1.5 specific gravity caustic soda and 61 mL of water) is added slowly.

-

The reaction mixture is heated under reflux for 16 hours.

-

Excess dibromoethane is removed by azeotropic distillation.

-

Toluene (85 mL) is added, and the organic layer is separated and washed with dilute aqueous sodium hydroxide.

-

To the organic layer, add toluene (85 mL), sodium hydroxide (137 mL, specific gravity 1.5), water (137 mL), and propylamine (134 mL).

-

The mixture is stirred at 50-60 °C for eight hours and then left at room temperature for 60 hours.

-

The aqueous layer is separated, and the organic layer containing the desired N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine is carried forward to the next step in the prochloraz synthesis. A patent describes a 96% yield for a similar amination step using an ionic liquid as the solvent.[6]

Signaling Pathways

While complex derivatives containing the propylamine moiety are known to interact with various biological targets, such as the serotonin (B10506) 5-HT1A receptors, propylamine itself is not recognized as a direct modulator of specific signaling pathways in the central nervous system in the same manner as endogenous trace amines like phenylethylamine or tryptamine.[7][8][9] Its primary role in a pharmacological context is as a structural component of larger, more complex active pharmaceutical ingredients. The biological activity of these larger molecules is determined by their overall three-dimensional structure and their interaction with specific receptors or enzymes, rather than by the propylamine fragment in isolation.

Conclusion

This compound is an indispensable reagent for researchers and drug development professionals, offering a convenient and stable source of a primary amine for a variety of critical synthetic transformations. Its application in fundamental reactions like amide bond formation and its role as a key building block in the synthesis of important pharmaceuticals and agrochemicals highlight its versatility and importance in modern organic chemistry. The detailed protocols and workflows provided in this guide serve as a valuable resource for the practical application of this compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prilocaine synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Prochloraz synthesis - chemicalbook [chemicalbook.com]

- 6. CN101851167B - Method for synthesizing prochloraz intermediate - Google Patents [patents.google.com]

- 7. CN113717166A - Method for synthesizing prochloraz - Google Patents [patents.google.com]

- 8. Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trace amine signaling in zebrafish models: CNS pharmacology, behavioral regulation and translational relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

Propylamine hydrochloride safety and handling precautions

An In-depth Technical Guide on the Safety and Handling of Propylamine (B44156) Hydrochloride

Introduction

Propylamine hydrochloride (CAS No. 556-53-6) is a chemical compound frequently utilized as a pharmaceutical intermediate and a building block in organic synthesis.[1] Given its application in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount for the protection of laboratory personnel. This guide provides a comprehensive overview of the hazards, handling, storage, and emergency protocols associated with this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. It is crucial to understand its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) to appreciate the potential risks.

GHS Classification Summary:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]

The following diagram illustrates the logical flow of hazard identification based on the GHS classifications.

Caption: GHS hazard classification for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| Chemical Name | 1-Propanamine, hydrochloride | [2][3] |

| Synonyms | n-Propylamine hydrochloride, Propylammonium chloride | [1][4] |

| CAS Number | 556-53-6 | [1] |

| Molecular Formula | C₃H₁₀ClN | [1] |

| Molecular Weight | 95.57 g/mol | [1][2] |

| Appearance | White to slightly beige crystalline powder | [1][4] |

| Melting Point | 160-162 °C | [1][4] |

| pH | 4.5 - 6.5 (50 g/L solution at 25°C) | [1][4] |

| Water Solubility | Soluble | [4] |

Toxicological Data

While specific toxicological studies for this compound are not extensively detailed in publicly available literature, the toxicity of the parent compound, n-propylamine, provides critical insight into the potential hazards. This data informs the safety precautions required for the hydrochloride salt.

| Metric | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 370 mg/kg | [5][6] |

| LD₅₀ | Rabbit | Dermal | 400 - 560 mg/kg | [5][7][8] |

| LC₅₀ | Rat | Inhalation | 2310 ppm / 4 hours | [5] |

| LC₅₀ | Mouse | Inhalation | 2500 mg/m³ / 2 hours | [5] |

| Eye Irritation | Rabbit | Draize Test | 720 µg (Severe) | [5] |

Experimental Protocols

Detailed experimental protocols for the specific LD₅₀ and LC₅₀ values cited above are not provided in the source safety data sheets. However, a generalized methodology for an acute oral toxicity study (LD₅₀) according to OECD Guideline 423 is as follows:

-

Animal Selection: Healthy, young adult animals of a single sex (typically females) from a standard laboratory strain are used.

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. Dosing is sequential, typically starting with a dose expected to be moderately toxic.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ is determined based on the mortality observed across different dose groups, providing a statistical estimate of the dose that would be lethal to 50% of the animals.

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the work area.[9]

Storage:

-

Keep containers tightly closed to prevent moisture absorption, as the material is hygroscopic.[1][3]

-

Store away from incompatible materials, such as strong oxidizing agents.[3]

The following diagram outlines a logical workflow for the safe handling and storage of this compound.

Caption: Workflow for proper handling and storage procedures.

Emergency Procedures

In the event of an exposure, spill, or fire, immediate and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3]

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

The diagram below illustrates the appropriate first aid response to various types of exposure.

Caption: First aid response workflow for different exposure routes.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3]

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

Caption: Step-by-step procedure for responding to a spill.

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier against exposure.

-

Eye/Face Protection: Wear tight-sealing safety goggles. A face shield may be appropriate for larger quantities or when there is a risk of splashing.[10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][10]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[10]

-

Workplace Facilities: Ensure that eyewash stations and safety showers are close to the workstation location.[3]

References

- 1. haihangchem.com [haihangchem.com]

- 2. This compound | C3H10ClN | CID 11165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. N-PROPYLAMINE HYDROCHLORIDE | 556-53-6 [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Propylamine - Wikipedia [en.wikipedia.org]

- 7. cpachem.com [cpachem.com]

- 8. Propylamine | 107-10-8 [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

Commercial availability and purity of propylamine hydrochloride

An In-depth Technical Guide to the Commercial Availability and Purity of Propylamine (B44156) Hydrochloride

For researchers, scientists, and professionals in drug development, sourcing chemical reagents of known and reliable purity is a critical first step in experimental design and execution. Propylamine hydrochloride (CAS No. 556-53-6), also known as 1-propanamine hydrochloride or propylammonium chloride, is a versatile building block in organic synthesis and a component in various research applications. This guide provides a comprehensive overview of its commercial availability, purity standards, and relevant experimental protocols.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers, catering to a wide range of needs from small-scale research and development to bulk manufacturing. The compound is typically offered in various grades and quantities, with pricing being dependent on both purity and volume.

Several major chemical suppliers list this compound in their catalogs. These include well-known global distributors as well as more specialized manufacturers. The product is generally available in quantities ranging from grams to kilograms. For larger, industrial-scale quantities, direct inquiries and custom quotes are typically required.

Below is a summary of representative commercial offerings for this compound:

| Supplier | Catalog Number (Example) | Purity Specification | Available Quantities (Examples) | Price (USD, Example) |

| Sigma-Aldrich | 242543 | ≥99% | 25 g, 100 g | $71.00 (25 g), $161.25 (100 g) |

| Thermo Scientific Chemicals (via Fisher Scientific) | AC221890250 | 98% | 25 g, 100 g | $121.01 (25 g), $327.98 (100 g)[1] |

| Tokyo Chemical Industry (TCI) | P0522 | >98.0% (Titration) | 25 g | $41.00 - $52.00 |

| Santa Cruz Biotechnology | sc-238469 | N/A | Inquire | Inquire[2] |

| ChemicalBook | Aggregates various suppliers | 98%, 99% | KG | $1.00 - $10.00 / KG (bulk)[3] |

Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is often significantly different from the listed catalog prices. It is always recommended to check directly with the supplier for current pricing and availability.

Purity and Specifications

The purity of this compound is a critical parameter for its application in sensitive research areas like drug development and materials science. Most suppliers provide a certificate of analysis (CofA) detailing the specific purity and analytical methods used for a given batch.

Common Purity Levels and Analytical Methods

Commercial grades of this compound typically have a purity of 98% or higher.[1] High-purity grades of ≥99% are also widely available. The most common methods for purity assessment are:

-

Titration: Acid-base titration is frequently used to determine the assay of the amine salt. The TCI product, for example, specifies a purity of >98.0% as determined by titration (T).

-

Gas Chromatography (GC): For the free base, propylamine, GC is a standard method to assess purity and identify volatile impurities. Analytical standards for propylamine with ≥99.0% purity determined by GC are available.

Physical and Chemical Properties

A summary of key specifications for this compound is provided below.

| Property | Value |

| CAS Number | 556-53-6[1][2] |

| Molecular Formula | C₃H₉N·HCl |

| Molecular Weight | 95.57 g/mol [1] |

| Appearance | White to almost white solid, powder, or crystals |

| Melting Point | 160-162 °C or 162.0 to 166.0 °C |

| Solubility | Soluble in water. |

| Synonyms | 1-Aminopropane hydrochloride, n-Propylamine hydrochloride, Propylammonium chloride[1] |

Experimental Protocols

Detailed methodologies are essential for both the synthesis and quality control of this compound in a laboratory setting.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 1-propanol (B7761284) with ammonium (B1175870) chloride.[4]

Principle: This method relies on the high-temperature, high-pressure reaction between an alcohol and an ammonium salt in the presence of a Lewis acid catalyst to form the corresponding amine hydrochloride.

Materials:

-

1-Propanol

-

Ammonium chloride (NH₄Cl)

-

Ferric chloride (FeCl₃, catalyst)

-

High-pressure reactor (autoclave)

-

Solvent for purification (e.g., ethanol (B145695), diethyl ether)

Procedure:

-